Substance P TFA

説明

Substance P trifluoroacetate (Substance P TFA) is a fragment of the neuropeptide Substance P, which belongs to the tachykinin family of neuropeptides. Substance P is widely distributed in the central and peripheral nervous systems and is involved in various physiological processes, including pain perception, inflammation, and stress responses . This compound is commonly used in scientific research due to its stability and solubility properties.

準備方法

Substance P TFA can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield .

化学反応の分析

Substance P TFA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized peptide fragments.

Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which reduce disulfide bonds within the peptide.

Substitution: Substitution reactions involve the replacement of specific amino acid residues within the peptide sequence.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced peptide fragments with free thiol groups.

科学的研究の応用

Cardiovascular Research

Substance P has been implicated in the pathophysiology of cardiovascular diseases, particularly in adverse cardiac remodeling and heart failure. Recent studies suggest that SP may serve as a potential biomarker for conditions like cardiomyopathy. The quantification of SP levels in plasma has been challenging due to its low concentrations, but advancements in mass spectrometry (MS) techniques have shown promise. A study developed a sensitive MS assay that could reliably quantify SP and its relative human Hemokinin-1 in biological fluids, although it found no detectable levels in human plasma samples .

Case Study:

- Study Focus: Evaluation of SP as a biomarker for pediatric heart failure.

- Findings: The study demonstrated variable plasma concentrations of SP in patients with cardiovascular diseases, complicating its use as a reliable biomarker .

Immunology and Inflammation

Substance P plays a crucial role in regulating immune responses. It has been shown to influence the expression of somatostatin (SOM), which counteracts the effects of SP by inhibiting T cell IFN-γ release. This interaction is significant in differentiating between Th1 and Th2 responses during inflammation .

Case Study:

- Study Focus: The role of SP in colitis and mucosal healing.

- Findings: Research indicated that SP and its receptor (NK-1R) are involved in the development of colitis and modulate fibrosis associated with colonic inflammation. Treatment with NK-1R antagonists reduced inflammation and fibrosis markers in chronic colitis models .

Cancer Therapy

Recent advances have explored the use of SP fragments labeled with radionuclides for targeted radionuclide therapy (TRT) in cancer treatment. This approach aims to utilize the specific binding properties of SP to deliver therapeutic agents directly to tumor cells.

Case Study:

- Study Focus: Synthesis and evaluation of SP fragments for TRT.

- Findings: The study established that labeled SP fragments could effectively target cancer cells, providing a foundation for developing novel therapeutic strategies against tumors .

Toxicological Studies

While TFA is primarily known for its role in chemical synthesis and analysis, it has also been evaluated for its toxicity profiles. Studies indicate that TFA exhibits low acute toxicity; however, chronic exposure may lead to liver-related effects in animal models. Understanding the toxicological implications of TFA is essential for ensuring safety in its application within laboratory settings .

Summary Table of Applications

作用機序

Substance P TFA exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding, it activates a phosphatidylinositol-calcium second messenger system, leading to the release of intracellular calcium and the activation of downstream signaling pathways . This results in various physiological responses, including pain transmission, inflammation, and stress responses. This compound also interacts with other receptors, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is involved in mast cell activation and the release of inflammatory mediators .

類似化合物との比較

Substance P TFA can be compared with other similar compounds, such as:

Neurokinin A (NKA): Another member of the tachykinin family, NKA also binds to neurokinin receptors but has different receptor affinities and physiological effects.

Neurokinin B (NKB): Similar to Substance P, NKB is involved in neurotransmission and has distinct receptor interactions and functions.

Substance P (1-7) TFA: A fragment of Substance P, this compound has different biological activities and is used in studies focusing on specific peptide regions.

This compound is unique due to its specific sequence and receptor interactions, making it a valuable tool in research focused on neuropeptide functions and signaling pathways.

生物活性

Substance P (SP) is a neuropeptide that plays a significant role in pain perception, inflammation, and various physiological processes. Trifluoroacetic acid (TFA) is often used in the synthesis and characterization of peptides, including SP. This article explores the biological activity of Substance P TFA, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of Substance P

Substance P is a member of the tachykinin family of neuropeptides and primarily acts through the neurokinin-1 receptor (NK1R). It is involved in numerous processes including:

- Pain transmission

- Inflammatory responses

- Neurogenic inflammation

- Modulation of immune responses

Substance P exerts its effects by binding to NK1R, which leads to the activation of intracellular signaling pathways. This binding can result in various biological outcomes, including:

- Pain Sensitization : SP enhances pain perception by promoting the release of pro-inflammatory cytokines.

- Neurogenic Inflammation : Following traumatic brain injury (TBI), SP levels increase, leading to neurogenic inflammation and exacerbating secondary injury effects such as increased intracranial pressure .

- Immunomodulation : SP regulates somatostatin expression in inflammatory conditions, suggesting a complex interplay between different neuropeptides in immune responses .

Case Studies and Experimental Data

- Somatostatin Regulation : A study indicated that SP inhibits somatostatin mRNA expression in granuloma cells from schistosome-infected mice. This inhibition was significant even in the presence of IL-4, suggesting that SP can modulate immune responses by affecting somatostatin levels .

- Neurogenic Inflammation in TBI : Research has shown that antagonism of NK1R can reduce brain edema and intracranial pressure following TBI. This highlights the potential therapeutic role of NK1R antagonists in managing neurogenic inflammation .

- Microinfusion Studies : Experiments involving microinfusion of SP into rat dorsal regions demonstrated that its effects could be modulated by other neurotransmitters such as serotonin, indicating a complex interaction within local neural circuits .

Data Table: Biological Effects of this compound

特性

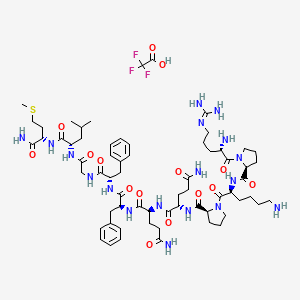

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S.C2HF3O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;3-2(4,5)1(6)7/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUBUMANGKVTGH-HDKZLILXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H99F3N18O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1461.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。